Home > Products > Screening Compounds P128494 > 19-Nordeoxycorticosterone
19-Nordeoxycorticosterone - 4682-70-6

19-Nordeoxycorticosterone

Catalog Number: EVT-1553766
CAS Number: 4682-70-6
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 19-nordeoxycorticosterone can be achieved through several chemical pathways. One prominent method involves the conversion of 19-hydroxyaldosterone through a series of reactions including acetylation, reduction, and oxidation. The process typically begins with the preparation of 19-hydroxyaldosterone, which can then be transformed using zinc-acetic acid in isopropanol to yield the desired product.

A more recent biocatalytic approach has been reported, which allows for the efficient hydroxylation of steroid precursors. This method has demonstrated high yields (up to 80%) and reduced the number of synthetic steps significantly compared to traditional chemical methods, making it a valuable technique for producing C19-nor steroids like 19-nordeoxycorticosterone .

Molecular Structure Analysis

Structure and Data

The molecular formula for 19-nordeoxycorticosterone is C18H24O3. Its structure features a steroid nucleus with specific functional groups that define its biochemical properties. The absence of the carbon atom at position 19 results in unique steric and electronic characteristics that influence its interaction with biological receptors.

The structural representation includes four fused rings typical of steroid compounds, with hydroxyl groups at specific positions contributing to its reactivity and biological function. Detailed spectroscopic analyses, such as nuclear magnetic resonance spectroscopy, have been utilized to confirm its structure .

Chemical Reactions Analysis

Reactions and Technical Details

19-Nordeoxycorticosterone participates in several chemical reactions typical of steroid compounds. These include:

  • Hydroxylation: The introduction of hydroxyl groups at various positions can enhance its solubility and reactivity.
  • Oxidation: Transformations involving oxidizing agents can convert hydroxyl groups into ketones or aldehydes.
  • Reduction: The use of reducing agents can modify carbonyl groups back to alcohols or affect double bonds within the steroid framework.

These reactions are crucial for synthesizing derivatives and studying the metabolic pathways involving this compound .

Mechanism of Action

Process and Data

The mechanism of action for 19-nordeoxycorticosterone primarily involves its interaction with mineralocorticoid receptors in target tissues such as the kidneys. Upon binding to these receptors, it influences sodium reabsorption and potassium excretion, thereby playing a role in regulating blood pressure and fluid balance.

Research indicates that 19-nordeoxycorticosterone may act as an agonist or antagonist depending on the tissue context, which highlights its potential dual role in physiological processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 288.39 g/mol
  • Melting Point: Specific melting point data varies but is generally reported around 200-205 °C.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

These properties are essential for understanding its behavior in biological systems and during synthetic processes .

Applications

Scientific Uses

19-Nordeoxycorticosterone has several applications in scientific research:

  • Biochemical Studies: It serves as a model compound for studying steroid hormone interactions with receptors.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in conditions related to adrenal insufficiency or hypertension.
  • Endocrinology Research: Investigating its synthesis pathways helps elucidate steroid biosynthesis mechanisms within mammalian systems.
Introduction to 19-Nordeoxycorticosterone

Historical Discovery and Structural Characterization

19-Nor-deoxycorticosterone (19-nor-DOC) was first identified as a hypertensinogenic mineralocorticoid in the late 20th century. Initial research in 1979 isolated this steroid from the urine of rats with regenerating adrenals, revealing its structural similarity to deoxycorticosterone (DOC) but lacking the C19 methyl group (angular methyl group at C10) [8]. This structural distinction – a C18 steroid nucleus with 21-hydroxy-Δ4,3-ketone configuration – was confirmed via mass spectrometry and nuclear magnetic resonance (NMR) analysis, showing a molecular weight of 302.4 g/mol [5] [8]. By 1981, 19-nor-DOC was detected in human urine, and subsequent studies in 1992 demonstrated its direct production by aldosterone-producing adrenal adenomas in hypertensive patients, cementing its pathophysiological significance [3] [8].

Table 1: Key Milestones in 19-Nor-DOC Characterization

YearDiscoveryExperimental Evidence
1979First isolation from rat urineStructural elucidation via chromatography and spectroscopy
1981Detection in human urineRadioimmunoassay of normotensive and hypertensive subjects
1985Identification of rat adrenal metabolites (19-nor-corticosterone)In vitro incubations with NMR validation
1992Demonstration of adrenal tumor productionAdrenal/renal vein catheterization in primary aldosteronism patients

Biosynthetic Pathways and Precursor Relationships

Primary Adrenal Pathway

The dominant route for 19-nor-DOC biosynthesis occurs in the adrenal cortex via cytochrome P450-dependent hydroxylations. DOC serves as the principal precursor: cytochrome P450C11 (CYP11B) catalyzes the 19-hydroxylation of DOC to form 19-hydroxy-DOC (19-OH-DOC). This intermediate undergoes non-enzymatic dehydration or enzymatic oxidation to yield 19-nor-DOC [1]. Studies in hamster adrenal models confirmed CYP11B’s dual 11β-hydroxylase and 19-hydroxylase activities, with conversion efficiencies exceeding 70% in cell-based assays [1].

Alternative Pathways

Extra-adrenal synthesis is implicated in renal and tumor tissues:

  • Renal Pathway: 19-OH-Progesterone undergoes 21-hydroxylation in renal microsomes to form 19-OH-DOC, a direct precursor to 19-nor-DOC [4].
  • Tumor-Specific Production: Aldosterone-producing adenomas convert plasma precursors (e.g., progesterone) to 19-nor-DOC independently of angiotensin II, with adrenal vein concentrations reaching 548 ± 286 ng/dL [3].
  • Peripheral Metabolism: Intravenous radiolabeled DOC studies in humans show no conversion to urinary 19-nor-DOC, suggesting in situ synthesis in target tissues rather than systemic circulation [8].

Table 2: Enzymes Catalyzing 19-Nor-DOC Biosynthesis

EnzymeTissue LocalizationReaction CatalyzedSubstrate Specificity
Cytochrome P450C11Adrenal cortexDOC → 19-OH-DOC → 19-nor-DOCHigh affinity for DOC
21-HydroxylaseKidney microsomes19-OH-Progesterone → 19-OH-DOCBroad steroid substrate
11β-HSD2Kidney/colon19-nor-DOC ↔ 19-nor-corticosteroneMineralocorticoids

Physiological Role in Steroid Hormone Homeostasis

Neurosteroid Conversion and Neuromodulation

19-Nor-DOC is a metabolic intermediate for neuroactive steroids. In the brain, it is reduced to 19-nor-allotetrahydrodeoxycorticosterone (19-nor-THDOC), a potent positive allosteric modulator of GABAA receptors. This conversion enhances chloride ion influx, exerting anxiolytic and anticonvulsant effects during stress responses. Acute stress elevates adrenal-derived 19-nor-DOC, increasing cortical 19-nor-THDOC levels by 4.3-fold in murine models, thereby modulating neuronal excitability [6] [2].

Genetic Regulation of DOC Homeostasis

Genetic determinants significantly influence 19-nor-DOC precursor availability. Quantitative trait locus (QTL) analyses in BXD mouse strains reveal:

  • Chromosome 4 regulates cerebral cortical DOC levels (LRS=29, peak 60 Mb).
  • Chromosome 14 controls plasma DOC variation (LRS=19, 93–100 Mb) [2].These loci harbor genes (Cyp11b1, Hsd3b1) involved in steroidogenesis. DOC levels correlate with ethanol sensitivity (r=0.63–0.67), anxiety-like behaviors (r=-0.56), and HPA-axis reactivity, indicating pleiotropic effects on neuroendocrine phenotypes [2].

Table 3: Genetic Correlations of DOC with Behavioral Phenotypes

PhenotypeTissueCorrelation (r)p-valueStrains (n)
Ethanol-induced sedationCerebral cortex0.630.00816
Restraint stress anxiety (light/dark test)Plasma-0.560.01119
Ethanol-induced corticosteronePlasma0.670.00317

Mineralocorticoid Receptor Activation and Hypertension

19-Nor-DOC exhibits high affinity for mineralocorticoid receptors (MR), with potency comparable to aldosterone. In vivo studies demonstrate:

  • Sodium retention in adrenalectomized rats at doses ≥1 μg/day.
  • Hypertension development in normotensive rats within 14 days of infusion (10 μg/hr).In humans, adrenal adenomas co-secrete aldosterone and 19-nor-DOC (548 ± 286 ng/dL vs. 469 ± 293 ng/dL), contributing to salt-sensitive hypertension and hypokalemia independent of renin-angiotensin signaling [3] [8]. Renal vein concentrations (12–15 ng/dL) confirm extra-adrenal production, potentially amplifying MR activation in distal nephrons [3].

Properties

CAS Number

4682-70-6

Product Name

19-Nordeoxycorticosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)19(23)11-21/h10,14-18,21H,2-9,11H2,1H3/t14-,15+,16+,17-,18+,20-/m0/s1

InChI Key

YNCNEPHWJBSKJJ-OIHMHFBDSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34

Synonyms

19-nordeoxycorticosterone

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.